5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine
Description
The compound 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine features a benzimidazole core substituted with a bulky tert-butyl group at the 1-position and a thiazole ring at the 6-position.
Properties
IUPAC Name |
5-(3-tert-butylbenzimidazol-5-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4S/c1-14(2,3)18-8-17-10-5-4-9(6-11(10)18)12-7-16-13(15)19-12/h4-8H,1-3H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDUAPGUFSLEFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=C(C=C2)C3=CN=C(S3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzimidazole Core
Method 1: Condensation of o-Phenylenediamine Derivatives
A common approach involves condensing o-phenylenediamine derivatives with suitable aldehydes or carboxylic acids under acidic or basic conditions:
- Starting Material: 2-Aminobenzimidazole derivatives with a tert-butyl group at the nitrogen atom.
- Reaction Conditions: Heating in polyphosphoric acid or acetic acid to promote cyclization.
o-Phenylenediamine + tert-butyl-2-oxo-1,3-bentanedione → Benzimidazole derivative
This method allows for regioselective substitution at the 6-position, especially when using appropriately substituted precursors.
Functionalization at the 6-Position
Method 2: Electrophilic Aromatic Substitution
Electrophilic substitution reactions, such as nitration or halogenation, followed by substitution with nucleophiles, can introduce various groups at the 6-position:
- Reagents: Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂, Cl₂).
- Subsequent Conversion: Nucleophilic substitution with amines or other nucleophiles to introduce the amino group.
Note: The presence of the tert-butyl group influences regioselectivity and reaction conditions.
Formation of the Thiazol-2-amine Moiety
Method 3: Thiazole Ring Construction via Hantzsch Synthesis
The thiazole ring can be synthesized through the Hantzsch method:
- Starting Materials: α-Haloketones and thiourea derivatives.
- Reaction Conditions: Heating in ethanol or other polar solvents with base catalysts.
Alternatively, the thiazol-2-amine can be introduced via cyclization of α-aminothioesters with suitable aldehydes or ketones.
Coupling of the Benzimidazole and Thiazole Units
Method 4: Nucleophilic Substitution or Cross-Coupling
The benzimidazole core bearing a suitable leaving group (e.g., halogen) at position 6 can undergo nucleophilic substitution with the thiazol-2-amine:
- Reaction Conditions: Heating in polar aprotic solvents like DMF or DMSO with bases such as potassium carbonate.
- Alternative: Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) if appropriate boronic acids or amines are available.
Example Synthetic Route Based on Patent Data
- The synthesis involves initial preparation of a thiazol-4-ylmethyl intermediate, followed by coupling with a suitable amino precursor.
- The process includes the use of solvents like acetonitrile, and bases such as potassium carbonate, under reflux conditions.
- The key step involves the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones, followed by attachment to the benzimidazole scaffold.
Data Table Summarizing Preparation Methods
Notes on Optimization and Purity
- Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress.
- Purification: Recrystallization and chromatography techniques are used to purify intermediates and final products.
- Yield Optimization: Use of microwave-assisted synthesis and optimized solvent systems can enhance yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine involves its interaction with specific molecular targets. The benzimidazole and thiazole rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function . This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Features and Substitutions
The tert-butyl substituent distinguishes the target compound from analogs in the evidence, which feature diverse substituents such as phenyl, methoxy, chloro, and thiophene groups. For example:
- APY1 (5-(2-amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine): Contains a phenyl group on the pyrimidine ring .
- APY7 (5-(2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)benzo[d]thiazol-2-amine): Substituted with a chloro group for enhanced electronic effects .
Physical and Spectral Properties
Key physical properties of analogs are summarized below:
Hypothetical Predictions for Target Compound :
- Melting Point : Likely lower than APY1 or APY4 due to reduced hydrogen bonding from the tert-butyl group.
Key Differences and Implications
| Parameter | Target Compound | Closest Analogs |
|---|---|---|
| Substituent | tert-butyl (bulky, lipophilic) | Phenyl, methoxy, chloro (polar/electronic effects) |
| Hydrogen Bonding | Reduced due to steric hindrance | Enhanced in APY4 (methoxy) or APY7 (chloro) |
| Potential Bioactivity | Likely improved hydrophobic interactions | Cytotoxicity (APY series) or enzyme inhibition |
Biological Activity
5-(1-tert-butyl-1H-benzo[d]imidazol-6-yl)thiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of benzimidazole and thiazole derivatives, which are known for their diverse biological properties, including antimicrobial, antiviral, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆N₄S, with a molecular weight of 272.37 g/mol. Its structure features a benzimidazole core linked to a thiazole ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₄S |
| Molecular Weight | 272.37 g/mol |
| CAS Number | 1395492-68-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can lead to modulation of enzymatic activities or inhibition of specific pathways involved in disease processes. For instance, it may inhibit enzymes related to cancer cell proliferation or viral replication.
Antimicrobial Activity
Research indicates that compounds containing benzimidazole and thiazole moieties exhibit significant antimicrobial properties. A study evaluating similar compounds reported minimum inhibitory concentration (MIC) values against various bacterial strains:
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Benzimidazole derivative | 3.12 | Staphylococcus aureus |
| Thiazole derivative | 10 | Escherichia coli |
These findings suggest that this compound could possess comparable or superior antimicrobial efficacy.
Antiviral Activity
The antiviral potential of this compound is also noteworthy. Similar thiazole and benzimidazole derivatives have been studied for their ability to inhibit viral replication, particularly in the context of SARS-CoV-2. For example, compounds with structural similarities demonstrated effective inhibition of viral proteases, which are crucial for viral life cycles.
Anticancer Properties
The anticancer activity of this compound has been explored in various studies. The mechanism often involves the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways that promote tumor growth. In vitro studies have shown that derivatives can exhibit IC50 values in the low micromolar range against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 4.5 |
These results indicate a promising profile for further development as an anticancer agent.
Case Studies
A notable case study involved the synthesis and evaluation of similar thiazole-benzimidazole derivatives where significant anti-inflammatory and anticancer activities were reported. The study highlighted structure-activity relationships (SAR), demonstrating how modifications to the core structure can enhance biological efficacy.
Q & A
Q. Optimization Tips :
- Use sodium methoxide as a base for hydrazine coupling to minimize byproducts .
- Solvent-free conditions improve atom economy and reduce waste .
Which spectroscopic and crystallographic methods confirm the structure of this compound?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., tert-butyl at δ 1.4 ppm for nine protons; thiazole protons at δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 313.12) .
- X-ray Crystallography : Resolve crystal packing and hydrogen bonding (e.g., N–H···N interactions between thiazole and benzimidazole moieties) .
How to design in vitro assays to evaluate the anticancer potential of this compound?
Advanced Research Question
Methodological Answer:
- Cell Line Selection : Use diverse cancer lines (e.g., MCF-7, HeLa, A549) and non-cancerous controls (e.g., HEK293) to assess selectivity .
- Dose-Response Curves : Test concentrations (1–100 µM) over 48–72 hours using MTT assays. Include positive controls (e.g., cisplatin) .
- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
Q. Mitigation Strategies :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
- Validate findings with orthogonal assays (e.g., Western blotting for protein targets).
What computational methods assist in understanding the structure-activity relationship (SAR) of this compound?
Advanced Research Question
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase; PDB ID: 1M17). Key residues: Lys745 and Thr790 .
- QSAR Modeling : Apply CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns (e.g., RMSD < 2.0 Å indicates stable binding) .
How to assess the environmental impact and degradation pathways of this compound?
Advanced Research Question
Methodological Answer:
- Photodegradation Studies : Expose to UV light (254 nm) in aqueous solution; monitor by HPLC-MS. Major products include hydroxylated derivatives .
- Ecotoxicology : Test on Daphnia magna (48h LC) and algae (Chlorella vulgaris; growth inhibition).
- Soil Half-Life : Use OECD 307 guidelines; spiked soil samples analyzed via LC-MS/MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
